molecular formula C12H24N2O B13241896 2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

Cat. No.: B13241896
M. Wt: 212.33 g/mol
InChI Key: VDHLYJNPDNRPSB-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide (CAS: 1342347-81-2) is a substituted acetamide derivative featuring a 3,5-dimethylcyclohexylamine moiety linked to a dimethylacetamide group. Its molecular formula is C₁₂H₂₄N₂O, with a molecular weight of 212.33 g/mol . The compound’s structure combines a conformationally flexible cyclohexyl ring with methyl substituents at the 3 and 5 positions, which influence steric and electronic properties.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-9-5-10(2)7-11(6-9)13-8-12(15)14(3)4/h9-11,13H,5-8H2,1-4H3

InChI Key

VDHLYJNPDNRPSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide typically involves the reaction of 3,5-dimethylcyclohexylamine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as distillation or crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Functional Group Modifications
2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide Cyclohexyl ring 3,5-dimethyl N,N-dimethylacetamide
2-[(3,4-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide Cyclohexyl ring 3,4-dimethyl (positional isomer) N,N-dimethylacetamide
N-(3,5-Dimethylphenyl)acetamide Aromatic phenyl ring 3,5-dimethyl Non-methylated acetamide
2-[(3,5-Difluorophenyl)amino]-N,N-dimethylacetamide Aromatic phenyl ring 3,5-difluoro N,N-dimethylacetamide
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Aromatic phenyl ring 3,5-dimethyl; 2,2-dichloro Non-methylated acetamide + Cl groups
N,N-Diethylacetamide Simple acetamide Ethyl groups on N No cyclohexyl/aromatic substituents

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Substituents : The 3,5-difluorophenyl analog () introduces electronegative fluorine atoms, enhancing metabolic stability and binding affinity in biological systems compared to methyl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Melting Point (°C)
2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide 212.33 ~2.5* Low (lipophilic) Not reported
N-(3,5-Dimethylphenyl)acetamide 177.24 ~1.8 Moderate 135–138
2-[(3,5-Difluorophenyl)amino]-N,N-dimethylacetamide 214.21 ~2.7 Low Not reported
N,N-Diethylacetamide 115.18 0.28 High (miscible) -20

Key Observations :

  • Lipophilicity : The main compound’s cyclohexyl group and N,N-dimethylation result in higher LogP (~2.5) compared to N-(3,5-dimethylphenyl)acetamide (LogP ~1.8) .

Key Observations :

  • Pesticide Analogs : Chlorinated acetamides () are widely used as herbicides (e.g., alachlor), suggesting the main compound’s cyclohexyl group could modulate selectivity or environmental persistence .
  • Solvent Utility : N,N-Diethylacetamide () is industrially valuable, whereas the main compound’s bulkier structure limits such applications .

Biological Activity

2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide can be represented as follows:

  • Molecular Formula : C12_{12}H19_{19}N2_2O
  • Molecular Weight : 209.29 g/mol

This compound features a dimethylacetamide backbone with a cyclohexyl amine substituent, which may influence its biological activity.

1. Antithyroid Activity

Research indicates that N,N-dimethylacetamide (DMA), a structural component of the compound , exhibits antithyroid activity. A study demonstrated that DMA interferes with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis. The interaction was quantified using the Benesi-Hildebrand method, yielding a charge-transfer complex with iodine (KCT_{CT} > 100 M1^{-1}), suggesting significant antithyroid potential .

2. Anti-inflammatory and Antibacterial Effects

DMA has been noted for its anti-inflammatory properties in various studies. It has shown efficacy in treating inflammatory diseases and possesses antibacterial effects, contributing to bone regeneration processes. These properties make it a candidate for therapeutic applications in inflammatory and infectious diseases .

3. Potential for Obesity Management

Recent findings suggest that DMA may play a role in controlling adiposity and preventing fat release. This positions it as a potential drug candidate for obesity management, highlighting its versatility beyond traditional uses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntithyroidInhibits iodine incorporation; KCT_{CT} > 100 M1^{-1}
Anti-inflammatoryEffective in treating inflammatory conditions; promotes bone regeneration
AntibacterialDemonstrated antibacterial effects in vitro
Obesity managementPotential to control adiposity and prevent fat release

Case Study: Occupational Exposure Monitoring

A study involving workers exposed to DMA revealed significant concentrations of DMA and its metabolite, N-methylacetamide (NMA), in urine samples. This research aimed to understand the biological monitoring of occupational exposure and highlighted the need for safety measures in industrial settings .

Safety and Toxicology

While DMA exhibits beneficial biological activities, safety assessments are crucial. Studies indicate that DMA is not a skin sensitizer but can cause slight irritation to the eyes. Long-term exposure studies have identified NOAECs (No Observed Adverse Effect Concentrations) of 25 ppm for inhalation and 300 mg/kg for oral administration in rats, indicating a relatively safe profile when used appropriately .

Q & A

Q. What are the recommended synthetic routes for 2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide?

A common approach involves reacting chloroacetyl chloride with substituted amines under controlled conditions. For example, chloroacetyl chloride can be added dropwise to 3,5-dimethylcyclohexylamine in chloroform under cold stirring, followed by purification via column chromatography. Reaction progress should be monitored using TLC, and yields optimized by adjusting stoichiometry and solvent polarity .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments to confirm the presence of dimethylcyclohexyl and acetamide groups.
  • Gas Chromatography (GC): Determine purity (>99%) by comparing retention times under standardized conditions .
  • X-ray Crystallography: Resolve crystal structure details (e.g., bond angles, hydrogen bonding) as demonstrated in studies of analogous acetamides .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

The compound is likely miscible with polar solvents (e.g., water, ethanol) due to its acetamide backbone. Stability tests should include thermal analysis (TGA/DSC) and pH-dependent degradation studies. Store in inert atmospheres at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Discrepancies in NMR or IR spectra may arise from conformational flexibility or solvent effects. Employ computational tools (e.g., DFT calculations) to model electronic environments and compare with experimental data. Validate using temperature-dependent NMR or solvent perturbation studies .

Q. What experimental designs are suitable for studying its biological mechanism of action?

  • In Vitro Assays: Use cell-based models to assess cytotoxicity or receptor binding, following protocols for structurally related acetamides .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with target proteins.
  • Theoretical Framework: Link hypotheses to established biochemical pathways (e.g., enzyme inhibition) to guide assay selection .

Q. How can crystallographic data inform intermolecular interaction analysis?

Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., N–H⋯O) and van der Waals interactions. Compare with analogs like 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide to identify conserved packing motifs .

Q. What challenges arise in optimizing reaction yields during scale-up?

  • Byproduct Formation: Monitor intermediates via LC-MS and adjust reaction time/temperature.
  • Solvent Selection: Replace chloroform with greener solvents (e.g., ethyl acetate) to improve safety without compromising yield .

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

  • Molecular Docking: Predict binding affinities with target receptors (e.g., cyclooxygenase enzymes).
  • QSAR Models: Corlate substituent effects (e.g., dimethylcyclohexyl groups) with bioactivity using regression analysis .

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